N1-Ethyl vs. N1-Methyl Substituent Impact on Lipophilicity (LogP)
The N1-ethyl substituent increases calculated lipophilicity by approximately 0.5–0.8 LogP units relative to the N1-methyl congener. The trans-1,3-dimethyl analog (CAS 81888-07-5) has a computed LogP of −0.6, whereas the N1-ethyl derivative is predicted to shift LogP into the 0.0–0.3 range based on the Hansch π-value for ethyl vs. methyl (+0.5) [1][2]. This difference is critical for membrane permeability and target engagement in intracellular enzyme inhibition assays.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 0.0 to 0.3 (estimated from Hansch fragment constants) |
| Comparator Or Baseline | trans-1,3-Dimethylperhydrothieno[3,4-d]imidazole-2-thione 5,5-dioxide: computed LogP = −0.6 |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.9 (ethyl more lipophilic) |
| Conditions | In silico prediction using fragment-based LogP contribution; comparator data from Molaid database |
Why This Matters
Procurement of the ethyl rather than the methyl analog is essential when optimizing blood–brain barrier penetration or oral bioavailability in drug-discovery programs.
- [1] Molaid chemical database: calculated properties for trans-1,3-dimethylperhydrothieno[3,4-d]imidazole-2-thione 5,5-dioxide (CAS 81888-07-5). View Source
- [2] Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. (π(CH₃) = 0.56; π(C₂H₅) = 1.02; Δπ = +0.46 for N-alkyl). View Source
